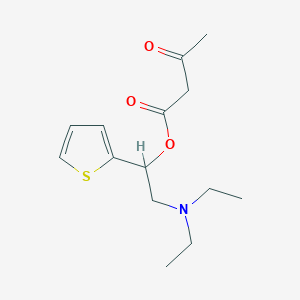
2-(Diethylamino)-1-(thiophen-2-yl)ethyl 3-oxobutanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Diethylamino)-1-(thiophen-2-yl)ethyl 3-oxobutanoate is an organic compound that features a thiophene ring, a diethylamino group, and an oxobutanoate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Diethylamino)-1-(thiophen-2-yl)ethyl 3-oxobutanoate typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the cyclization of a suitable precursor, such as 1,4-diketones, in the presence of sulfur.
Introduction of the Diethylamino Group: The diethylamino group can be introduced via nucleophilic substitution reactions, where a diethylamine reacts with a suitable leaving group on the thiophene ring.
Attachment of the Oxobutanoate Moiety: The oxobutanoate group can be attached through esterification reactions, where an alcohol reacts with a carboxylic acid or its derivatives.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the thiophene ring or the diethylamino group is oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can reduce the oxobutanoate moiety to form alcohols or other reduced products.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the thiophene ring or the diethylamino group are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the thiophene ring may yield sulfoxides or sulfones, while reduction of the oxobutanoate moiety may yield alcohols.
Aplicaciones Científicas De Investigación
2-(Diethylamino)-1-(thiophen-2-yl)ethyl 3-oxobutanoate has several scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound may have potential as a bioactive molecule, with applications in drug discovery and development.
Medicine: The compound may be investigated for its potential therapeutic effects, including its ability to interact with biological targets.
Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 2-(Diethylamino)-1-(thiophen-2-yl)ethyl 3-oxobutanoate involves its interaction with specific molecular targets and pathways. The diethylamino group may interact with receptors or enzymes, while the thiophene ring and oxobutanoate moiety may contribute to the compound’s overall bioactivity. The exact mechanism of action depends on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
2-(Diethylamino)-1-(thiophen-2-yl)ethanol: This compound is similar but lacks the oxobutanoate moiety.
2-(Diethylamino)-1-(thiophen-2-yl)ethyl acetate: This compound has an acetate group instead of the oxobutanoate moiety.
2-(Diethylamino)-1-(thiophen-2-yl)ethyl chloride: This compound has a chloride group instead of the oxobutanoate moiety.
Uniqueness
2-(Diethylamino)-1-(thiophen-2-yl)ethyl 3-oxobutanoate is unique due to the presence of the oxobutanoate moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, including medicinal chemistry and materials science.
Propiedades
Número CAS |
88714-50-5 |
|---|---|
Fórmula molecular |
C14H21NO3S |
Peso molecular |
283.39 g/mol |
Nombre IUPAC |
[2-(diethylamino)-1-thiophen-2-ylethyl] 3-oxobutanoate |
InChI |
InChI=1S/C14H21NO3S/c1-4-15(5-2)10-12(13-7-6-8-19-13)18-14(17)9-11(3)16/h6-8,12H,4-5,9-10H2,1-3H3 |
Clave InChI |
JTVLUXJRGAMEOD-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)CC(C1=CC=CS1)OC(=O)CC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


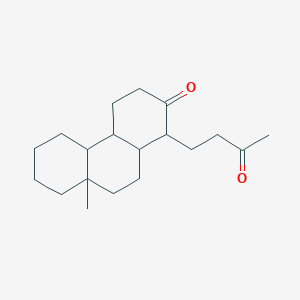
![9-[(2-Chlorophenyl)methylidene]-1-fluoro-9H-fluorene](/img/structure/B14383021.png)
![2-Butyl-3-[cyclobutylidene(trimethylsilyl)methyl]cyclohex-2-en-1-one](/img/structure/B14383023.png)
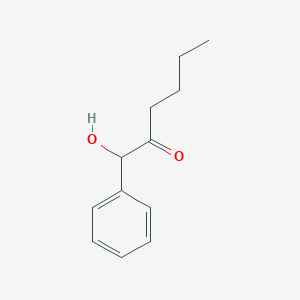
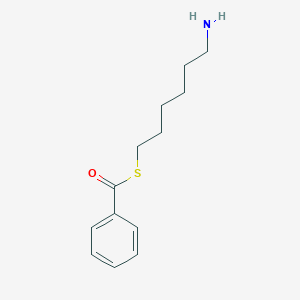
![6-({[3-(Acetyloxy)butyl]sulfanyl}carbonyl)pyridine-2-carboxylic acid](/img/structure/B14383047.png)

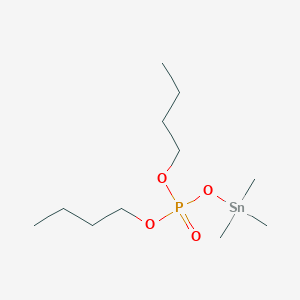
![[3-(Piperidine-1-sulfonyl)pyridin-4-yl]methanediol](/img/structure/B14383079.png)


![(NE)-N-[1-(2-phenylpyrimidin-4-yl)propylidene]hydroxylamine](/img/structure/B14383100.png)
![1-Nitro-4-(2-{2-[2-(2-phenoxyethoxy)ethoxy]ethoxy}ethoxy)benzene](/img/structure/B14383106.png)

